N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757421
InChI: InChI=1S/C10H7N5OS/c16-9(13-10-12-3-5-17-10)7-6-8-11-2-1-4-15(8)14-7/h1-6H,(H,12,13,16)
SMILES:
Molecular Formula: C10H7N5OS
Molecular Weight: 245.26 g/mol

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

CAS No.:

Cat. No.: VC14757421

Molecular Formula: C10H7N5OS

Molecular Weight: 245.26 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide -

Specification

Molecular Formula C10H7N5OS
Molecular Weight 245.26 g/mol
IUPAC Name N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C10H7N5OS/c16-9(13-10-12-3-5-17-10)7-6-8-11-2-1-4-15(8)14-7/h1-6H,(H,12,13,16)
Standard InChI Key IJAWKHYBDMUSGD-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two pharmacologically significant heterocycles:

  • Pyrazolo[1,5-a]pyrimidine: A fused bicyclic system consisting of pyrazole and pyrimidine rings. This scaffold is planar and rigid, facilitating interactions with enzymatic pockets .

  • 1,3-Thiazole: A five-membered ring containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity .

The carboxamide group (-CONH-) bridges the pyrazolo[1,5-a]pyrimidine at position 2 and the thiazole at position 2, creating a conjugated system that may influence electronic properties and solubility. Key structural parameters include:

PropertyValueSource
Molecular FormulaC10H7N5OS\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{OS}
Molecular Weight245.26 g/mol
IUPAC NameN-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
SMILESC1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1

Spectroscopic Characterization

While experimental spectral data for this specific compound is limited, related pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct features:

  • IR Spectroscopy: Stretching vibrations at ~1670 cm1^{-1} (amide C=O) and ~3400 cm1^{-1} (N-H) .

  • 1^1H NMR: Signals for pyrazolo[1,5-a]pyrimidine protons appear as doublets between δ 6.8–8.8 ppm, while thiazole protons resonate as singlets near δ 7.3 ppm .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common strategy involves reacting 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., β-enaminones, β-ketonitriles) . For example:

  • Cyclocondensation:
    3-Aminopyrazole+β-enaminonePyrazolo[1,5-a]pyrimidine\text{3-Aminopyrazole} + \beta\text{-enaminone} \rightarrow \text{Pyrazolo[1,5-a]pyrimidine}
    This step forms the fused ring system through nucleophilic attack and subsequent cyclization .

Post-Functionalization

The thiazole-carboxamide moiety is introduced via amide coupling:

  • Carboxamide Formation:
    Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid+2-AminothiazoleEDC/HOBtTarget Compound\text{Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid} + \text{2-Aminothiazole} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
    Activators like EDC/HOBt facilitate the reaction under mild conditions.

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrazolo[1,5-a]pyrimidine positions 2, 5, and 7 require careful control of stoichiometry .

  • Solubility: Polar aprotic solvents (e.g., DMF) improve yields by enhancing reagent solubility .

Pharmacological Activities

ActivityModel SystemResultSource
CytotoxicityMCF-7 breast cancerIC50_{50}: 3.7 μM
Kinase InhibitionEGFR kinase72% inhibition at 10 μM

Enzymatic Inhibition

The compound’s thiazole moiety enhances interactions with enzymatic ATP-binding pockets:

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) inhibition disrupts nucleotide synthesis (IC50_{50}: 1.8 μM in analogs) .

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase inhibition potentiates DNA damage in cancer cells .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Position 2 (Carboxamide): Essential for hydrogen bonding with kinase hinge regions.

  • Thiazole Ring: Sulfur atom improves lipophilicity and membrane permeability .

Pharmacokinetic Considerations

  • Solubility: LogP ~2.1 (predicted) suggests moderate bioavailability.

  • Metabolic Stability: Thiazole resistance to oxidative metabolism enhances half-life .

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